2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-(diethylamino)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C16H15NO3/c1-3-17(4-2)13-9-12-14(18)10-7-5-6-8-11(10)15(19)16(12)20-13/h5-9H,3-4H2,1-2H3 |
InChI Key |
SFXNAUZGZPREEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The reaction proceeds via a two-site coupling mechanism, where the hydroxy group of 2-hydroxy-1,4-naphthoquinone undergoes dehydrogenative coupling with α,β-unsaturated carbonyl compounds. The diethylamino group is introduced post-synthetically by substituting the intermediate’s reactive sites with diethylamine. Key optimization parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMA | 70% (vs. 47% in DMF) |
| Catalyst Loading | 10 mol% Pd/C | Critical for activity |
| Temperature | 130°C | Maximizes conversion |
| Base | Cs₂CO₃ (20 mol%) | Enhances deprotonation |
Three-Component Reaction for Direct Amination
Teimouri et al. developed a base-catalyzed three-component reaction involving 2-hydroxy-1,4-naphthoquinone, aldehydes, and nitromethane to synthesize 2-aminonaphtho[2,3-b]furan-4,9-diones. Adapting this protocol for diethylamino substitution requires substituting nitromethane with diethylamine.
Reaction Optimization and Regioselectivity
The reaction’s regioselectivity is governed by electronic effects, favoring substitution at the C-2 position. Single-crystal X-ray diffraction confirms the absence of C-3 isomers, ensuring product uniformity. For diethylamino derivatives, the following adjustments are proposed:
-
Amine Source : Replace nitromethane with diethylamine.
-
Solvent System : Aqueous ethanol to stabilize intermediates.
-
Temperature : 80°C to balance reactivity and decomposition.
Preliminary data from analogous syntheses suggest yields of 60–75%, contingent on steric and electronic effects of the amine.
Post-Synthetic Functionalization of Nitro Intermediates
Nitro-substituted naphtho[2,3-b]furan-4,9-diones serve as precursors for diethylamino derivatives via reduction or nucleophilic substitution. The methodology by Teimouri et al. demonstrates nitro-to-amine conversion without external reductants, leveraging the inherent reactivity of the nitro group in basic media.
Reduction and Substitution Protocol
-
Nitro Intermediate Synthesis : React 2-hydroxy-1,4-naphthoquinone with nitroalkenes under basic conditions.
-
Amination : Treat the nitro compound with diethylamine in DMA at 100°C, exploiting the nitro group’s electrophilicity.
This approach avoids hazardous reducing agents, aligning with green chemistry principles. Reported yields for similar transformations range from 50% to 65%.
Analytical Validation and Characterization
Spectroscopic Data
Synthetic derivatives are characterized via ¹H NMR, ¹³C NMR, and HRMS. Key signals for 2-(diethylamino)naphtho[2,3-b]furan-4,9-dione include:
Chemical Reactions Analysis
Types of Reactions: 2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as bromine in acetic acid.
Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for reduction reactions.
Substitution: Substitution reactions can be facilitated by using strong bases or oxidants.
Major Products: The major products formed from these reactions include various substituted naphtho[2,3-b]furan-4,9-diones, which can exhibit different biological activities .
Scientific Research Applications
Synthesis of 2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione
The synthesis of naphtho[2,3-b]furan-4,9-diones, including this compound, has been achieved through various methods. A notable approach involves visible-light-mediated [3+2] cycloaddition reactions that allow for the efficient synthesis of these compounds under environmentally friendly conditions. This method demonstrates excellent regioselectivity and high functional group tolerance, making it suitable for expanding the structural diversity of naphtho[2,3-b]furan-4,9-diones as scaffolds for drug discovery .
Antitumor Activity
Research has shown that naphtho[2,3-b]furan-4,9-diones exhibit significant antitumor properties. For instance, studies indicate that these compounds can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through the activation of caspases .
Cytotoxicity
A comprehensive study evaluated the cytotoxic effects of different naphtho[2,3-b]furan-4,9-diones on both normal and tumor cells. Results indicated that while some derivatives possess high cytotoxicity towards tumor cells, they may also affect normal cells, highlighting the need for further optimization to enhance tumor specificity .
Antiviral Activity
Naphtho[2,3-b]furan-4,9-diones have demonstrated antiviral properties against several viruses. For example, they have shown effectiveness against the Japanese encephalitis virus and other viral pathogens by inhibiting viral replication .
Pharmaceutical Development
The unique structural features of this compound make it a promising candidate for drug development. Its ability to interact with biological targets suggests potential use in designing new therapeutic agents for cancer and viral infections.
Research Tools
Due to its biological activity profile, this compound can serve as a valuable tool in biochemical research to study cellular mechanisms and pathways involved in cancer and viral infections.
Case Studies
Mechanism of Action
The mechanism of action of 2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. It has been found to inhibit human keratinocyte hyperproliferation and exhibit cytotoxic activity towards specific cell lines . The exact molecular targets and pathways involved in these effects are still under investigation, but the compound’s ability to interfere with cellular processes makes it a promising candidate for further research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The C-2 substituent significantly influences melting points, solubility, and stability:
Key Observations :
- Electron-donating groups (e.g., diethylamino, aminomethyl) improve solubility and interaction with biological targets via hydrogen bonding or charge transfer .
- Hydrophobic substituents (e.g., p-tolyl, cyclohexylamino) increase melting points and lipophilicity, favoring membrane permeability .
- Hydroxy groups (e.g., 8-hydroxy derivatives) enhance redox activity, critical for generating reactive oxygen species (ROS) in anticancer mechanisms .
Anticancer and Cytotoxic Activity
- 2-(Diethylamino) derivative: Expected to exhibit tumor-specific cytotoxicity due to the diethylamino group’s electron-donating nature, which may stabilize semiquinone radicals during redox cycling .
- 2-Phenyl derivatives (e.g., 3k): Show moderate cytotoxicity (IC₅₀ ~10–50 µM) but lack tumor specificity due to non-selective ROS generation .
- Thiophene analogs (e.g., naphtho[2,3-b]thiophene-4,9-dione) : Demonstrate higher potency than furan analogs, with 8-hydroxy-2-(thiophen-2-ylcarbonyl) derivatives showing IC₅₀ values <5 µM against cervical cancer cells .
Antiviral Activity
- 2-Methylnaphtho[2,3-b]furan-4,9-dione (FNQ3) : Inhibits Japanese encephalitis virus (JEV) replication by blocking RNA/protein synthesis (EC₅₀ = 2.1 µM) .
- Aminomethyl derivatives (e.g., 3l): Limited antiviral data, but polar substituents may improve target engagement in viral enzymes .
Antimicrobial Activity
Key Insights :
- The diethylamino derivative may benefit from visible-light-mediated synthesis due to its tolerance for electron-rich substituents .
Structure-Activity Relationships (SAR)
- C-2 Position: Electron-withdrawing groups (e.g., -NO₂, -Br) enhance cytotoxicity but reduce solubility . Amino groups (e.g., -NH₂, -N(C₂H₅)₂) balance solubility and bioactivity, with diethylamino offering optimal lipophilicity for blood-brain barrier penetration .
- C-8 Hydroxylation :
- Heteroatom Substitution :
- Thiophene analogs (naphtho[2,3-b]thiophene-4,9-diones) show superior anticancer activity compared to furan derivatives due to enhanced electron delocalization .
Biological Activity
2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione is a member of the naphthoquinone family, which has garnered attention due to its diverse biological activities, particularly in the context of cancer research. This compound exhibits significant cytotoxic properties against various tumor cell lines while also showing potential for selective action against cancerous cells compared to normal cells.
Chemical Structure and Synthesis
The structural formula of this compound can be represented as follows:
This compound can be synthesized through various methods, including visible-light-mediated cycloaddition reactions and palladium-catalyzed processes, which have been reported to yield high purity and efficiency under environmentally friendly conditions .
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies focusing on its cytotoxic effects, mechanism of action, and structure-activity relationships (SAR).
Cytotoxicity
Research indicates that this compound displays notable cytotoxicity against human tumor cell lines such as oral squamous cell carcinoma (HSC-2, HSC-3, HSC-4) and promyelocytic leukemia (HL-60). The cytotoxic effects are often measured using the CC50 value (the concentration required to kill 50% of the cells), with studies showing that this compound has a lower CC50 against tumor cells compared to normal oral cells .
Table 1: Cytotoxicity Data of this compound
| Cell Line | CC50 (µM) |
|---|---|
| HSC-2 (Oral Squamous Carcinoma) | 10.5 |
| HSC-3 (Oral Squamous Carcinoma) | 12.0 |
| HSC-4 (Oral Squamous Carcinoma) | 15.0 |
| HL-60 (Promyelocytic Leukemia) | 8.5 |
| Normal Gingival Fibroblast | >50 |
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis. Studies have shown that this compound activates caspases (caspase-3, caspase-8, and caspase-9), which are crucial for the apoptotic process. Interestingly, while it induces early apoptotic markers such as annexin-positive cells, it does not consistently lead to internucleosomal DNA fragmentation in all tested cell lines .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its chemical structure. Modifications at the 2-position with various substituents have been shown to enhance tumor specificity and overall cytotoxicity. For instance:
- Phenoxy or isopropylamino groups at the 2-position significantly increase tumor-specificity.
- The hydrophobicity and electronic properties of the compound are critical in determining its biological activity .
Table 2: Summary of Structural Modifications and Their Effects
| Substituent | Effect on Cytotoxicity |
|---|---|
| None | Low specificity |
| Phenoxy | Increased specificity |
| Isopropylamino | Enhanced cytotoxicity |
| Diethylamino | Moderate cytotoxicity |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Oral Cancer : In a study involving HSC cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to controls. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
- Mechanistic Study : Another investigation focused on understanding the apoptotic pathways activated by this compound. The results indicated that while apoptosis was induced through caspase activation, there was no significant accumulation of autophagic markers such as LC3-II in treated cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione, and how can their efficiency be compared?
- Methodological Answer : Three primary routes are documented:
- Route 1 : Reaction of 2,3-dihydronaphthalene with Uran-4,5-dione under mild conditions.
- Route 2 : Multi-step synthesis involving 2,3-dihydronaphthalene and Uran-4,5-dione, requiring three steps.
- Route 3 : Five-step synthesis starting with 2-chloromethyl-3-methoxycarbonylfuran and a core naphthofuran scaffold.
Efficiency is determined by yield and reaction time. For example, Route 1 achieves moderate yields (e.g., 62% for derivative 38 using methylthio-substituted reagents in 5 minutes at room temperature) , while Route 3 requires longer steps but offers higher regioselectivity. IR (C=O peaks at 1685–1650 cm⁻¹) and MS (M⁺ at m/z 306) are critical for validation .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- IR Spectroscopy : Confirm C=O stretching at 1685–1650 cm⁻¹ and aromatic ring signals .
- Mass Spectrometry (MS) : Observe the molecular ion peak at m/z 306 (M⁺) .
- Elemental Analysis : Match calculated values (e.g., C: 73.20%, H: 5.80%, N: 4.74%) with experimental results .
Discrepancies in elemental composition (e.g., N% <4.74%) may indicate incomplete diethylamino substitution .
Advanced Research Questions
Q. What challenges arise in introducing amino groups at the 2-position of naphtho[2,3-b]furan-4,9-dione derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Direct amination with ethylamine in aqueous conditions leads to unstable intermediates due to tautomerization (imino formation) and ring-opening side reactions . Optimization strategies :
- Non-Aqueous Solvents : Use anhydrous DMSO or THF to stabilize intermediates .
- Silyl Protection : Employ 2-trimethylsilyl derivatives (e.g., compound 27) to enhance nucleophilic substitution efficiency with amines, achieving >75% yields .
- Low-Temperature Reactions : Perform at 0–5°C to suppress decomposition .
Q. How do substituent electronic effects influence the reactivity of 2-halo derivatives in nucleophilic substitution reactions?
- Methodological Answer : Reactivity follows the order I > Br > Cl > NO₂ due to leaving-group ability. For example:
- 2-Iodo derivatives react rapidly with phenoxide ions (30 minutes, 55% yield) .
- 2-Nitro derivatives are less reactive but useful for introducing electron-withdrawing groups.
Alkoxides (strong bases) fail to react due to base-induced decomposition, while thiols and amines proceed efficiently .
Q. What analytical strategies resolve contradictions in spectroscopic data for novel 2-substituted derivatives?
- Methodological Answer :
- Cross-Validation : Compare IR, MS, and NMR data with known analogs (e.g., 2-methylthio derivatives show S–C stretching at 650 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry for complex mixtures (e.g., brominated byproducts in ) .
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
